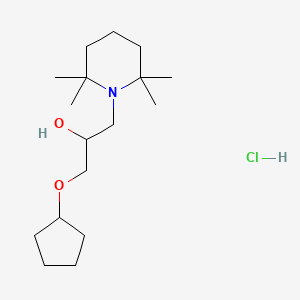

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclopentyloxy group attached to a propanol backbone, which is further linked to a tetramethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available cyclopentanol, 2,2,6,6-tetramethylpiperidine, and epichlorohydrin.

Step 1: Cyclopentanol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(cyclopentyloxy)-2,3-epoxypropane.

Step 2: The epoxy compound is then reacted with 2,2,6,6-tetramethylpiperidine under acidic conditions to open the epoxide ring and form 1-(cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol.

Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.

Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols under mild to moderate conditions.

Major Products:

- Oxidation products include ketones and aldehydes.

- Reduction products include alkanes.

- Substitution products vary depending on the nucleophile used, such as azides, nitriles, or thiols.

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

- Investigated for its potential as a stabilizer in biological assays.

- Studied for its interactions with biological membranes due to its amphiphilic nature.

Medicine:

- Explored for its potential as a pharmaceutical intermediate.

- Evaluated for its activity in modulating certain biological pathways.

Industry:

- Utilized in the development of specialty chemicals.

- Employed in the formulation of advanced materials with specific properties.

Mécanisme D'action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopentyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and stabilization of reactive intermediates.

Comparaison Avec Des Composés Similaires

- 1-(Cyclopentyloxy)-3-(dimethylamino)propan-2-ol

- 1-(Cyclopentyloxy)-3-(morpholin-4-yl)propan-2-ol

- 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol

Uniqueness:

- The presence of the tetramethylpiperidinyl group distinguishes it from other similar compounds, providing unique steric and electronic properties.

- The hydrochloride salt form enhances its solubility and stability compared to its free base counterparts.

This detailed overview provides a comprehensive understanding of 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride, covering its synthesis, reactions, applications, and unique features

Activité Biologique

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride (CAS Number: 23793-75-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C17H34ClNO2, with a molecular weight of 319.9 g/mol. The compound features a cyclopentyl ether and a tetramethylpiperidine moiety, which are significant in determining its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H34ClNO2 |

| Molecular Weight | 319.9 g/mol |

| CAS Number | 23793-75-1 |

Research indicates that the compound may exert its biological effects through modulation of neurotransmitter systems and antioxidant activity. The tetramethylpiperidine component is known for its role in enhancing the stability of radical species, which could be beneficial in reducing oxidative stress in biological systems .

Antioxidant Properties

Studies have demonstrated that derivatives of tetramethylpiperidine possess significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related conditions such as neurodegenerative diseases and inflammation . The compound's structure suggests it may similarly protect against oxidative damage.

Neuroprotective Effects

Preliminary studies indicate that compounds with similar structural features to this compound exhibit neuroprotective effects. These effects are attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways .

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving animal models of oxidative stress-induced neurodegeneration, administration of the compound resulted in significant reductions in markers of oxidative damage compared to control groups. Behavioral assessments indicated improved cognitive function and reduced anxiety-like behaviors .

Case Study 2: In Vitro Antioxidant Activity

In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, indicating strong antioxidant activity. This was quantified using standard protocols where the percentage inhibition was measured against known antioxidants .

| Assay Type | Result |

|---|---|

| DPPH Scavenging | Significant inhibition |

| Neuroprotection | Improved cognitive function |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known bioactive compounds suggests it may exhibit similar pharmacological properties.

- Neuroprotective Effects : Research indicates that derivatives of tetramethylpiperidine can provide neuroprotection against oxidative stress. This property may extend to 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride, making it a candidate for further studies in neurodegenerative diseases .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies on similar piperidine derivatives have shown that they can scavenge free radicals effectively. This activity could be beneficial in developing treatments for conditions associated with oxidative stress .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in organic synthesis:

Case Study 1: Neuroprotective Research

A study explored the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to oxidative stress. The findings indicated that these compounds significantly reduced cell death and oxidative damage markers, suggesting a possible role for this compound in neuroprotection .

Case Study 2: Antioxidant Evaluation

In a comparative study of various piperidine derivatives for antioxidant activity, this compound was evaluated using DPPH radical scavenging assays. The results showed promising activity comparable to established antioxidants .

Propriétés

IUPAC Name |

1-cyclopentyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO2.ClH/c1-16(2)10-7-11-17(3,4)18(16)12-14(19)13-20-15-8-5-6-9-15;/h14-15,19H,5-13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDYXDFULXTBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(N1CC(COC2CCCC2)O)(C)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.